

A Spectroscopic Guide to Differentiating (2S)- and (2R)-1,1-dimethoxypropan-2-amine

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Compound of Interest

Compound Name: (2S)-1,1-dimethoxypropan-2-amine

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In the realm of chiral molecules, the spatial arrangement of atoms can have profound implications for biological activity. This guide provides a comparative spectroscopic analysis of the enantiomeric pair, (2S)- and (2R)-1,1-dimethoxypropan-2-amine. While standard spectroscopic techniques are invaluable for structural elucidation, they are inherently blind to stereoisomerism. Herein, we present the predicted spectroscopic data for 1,1-dimethoxypropan-2-amine and delve into the specialized techniques required to distinguish between its (2S) and (2R) forms.

The Challenge of Enantiomeric Differentiation

Enantiomers, by definition, are non-superimposable mirror images. They possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will produce indistinguishable spectra for both (2S)- and (2R)-1,1-dimethoxypropan-2-amine. The energy transitions probed by these techniques are not sensitive to the three-dimensional orientation of the chiral center. To differentiate between these enantiomers, one must introduce a chiral influence, thereby creating diastereomeric interactions that are spectroscopically distinct.

Predicted Spectroscopic Data (Achiral)

The following table summarizes the predicted spectroscopic data for 1,1-dimethoxypropan-2-amine. This data is based on the analysis of its chemical structure and comparison with spectral data of similar molecules. It is important to reiterate that these values are expected to be identical for both the (2S) and (2R) enantiomers.

Spectroscopic Technique	Predicted Data
¹ H NMR (in CDCl ₃)	~ 3.3-3.5 ppm (singlet, 6H, -OCH ₃), ~ 4.2 ppm (doublet, 1H, -CH(OCH ₃) ₂), ~ 3.0-3.2 ppm (multiplet, 1H, -CH(NH ₂)-), ~ 1.1 ppm (doublet, 3H, -CH ₃), ~ 1.5 ppm (broad singlet, 2H, -NH ₂)
¹³ C NMR (in CDCl ₃)	~ 105 ppm (-CH(OCH ₃) ₂), ~ 53-55 ppm (-OCH ₃), ~ 45-50 ppm (-CH(NH ₂)-), ~ 18-20 ppm (-CH ₃)
IR Spectroscopy (neat)	~ 3300-3400 cm ⁻¹ (N-H stretch), ~ 2850-2950 cm ⁻¹ (C-H stretch), ~ 1600 cm ⁻¹ (N-H bend), ~ 1050-1150 cm ⁻¹ (C-O stretch)
Mass Spectrometry (EI)	m/z = 119 (M ⁺), 104, 88, 75, 44

Advanced Spectroscopic Techniques for Chiral Discrimination

To resolve and characterize the (2S) and (2R) enantiomers of 1,1-dimethoxypropan-2-amine, the following advanced spectroscopic methods are employed.

NMR Spectroscopy with Chiral Auxiliaries

By introducing a chiral molecule into the sample, it is possible to create diastereomeric complexes that will exhibit distinct NMR spectra.

- Chiral Solvating Agents (CSAs): A chiral solvating agent forms transient, non-covalent diastereomeric complexes with the enantiomers. This results in separate signals for the corresponding protons and carbons of the (2S) and (2R) forms in the NMR spectrum.

- Chiral Derivatizing Agents (CDAs): A chiral derivatizing agent reacts with the amine functionality of the enantiomers to form stable, covalent diastereomeric compounds. These diastereomers can then be easily distinguished by standard NMR spectroscopy.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Enantiomers will produce mirror-image VCD spectra, making it a powerful tool for determining the absolute configuration of a molecule.

Experimental Protocols

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

- Sample Preparation: In an NMR tube, dissolve a known quantity of the 1,1-dimethoxypropan-2-amine sample (as a racemic or enriched mixture) in a suitable deuterated solvent (e.g., CDCl_3).
- Addition of CSA: Add a molar excess of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
- Data Acquisition: Acquire the ^1H and/or ^{13}C NMR spectrum of the mixture.
- Analysis: The signals corresponding to the protons and/or carbons of the (2S) and (2R) enantiomers will be split into two distinct sets of peaks. The ratio of the integrals of these peaks can be used to determine the enantiomeric excess (ee).

Vibrational Circular Dichroism (VCD) Spectroscopy

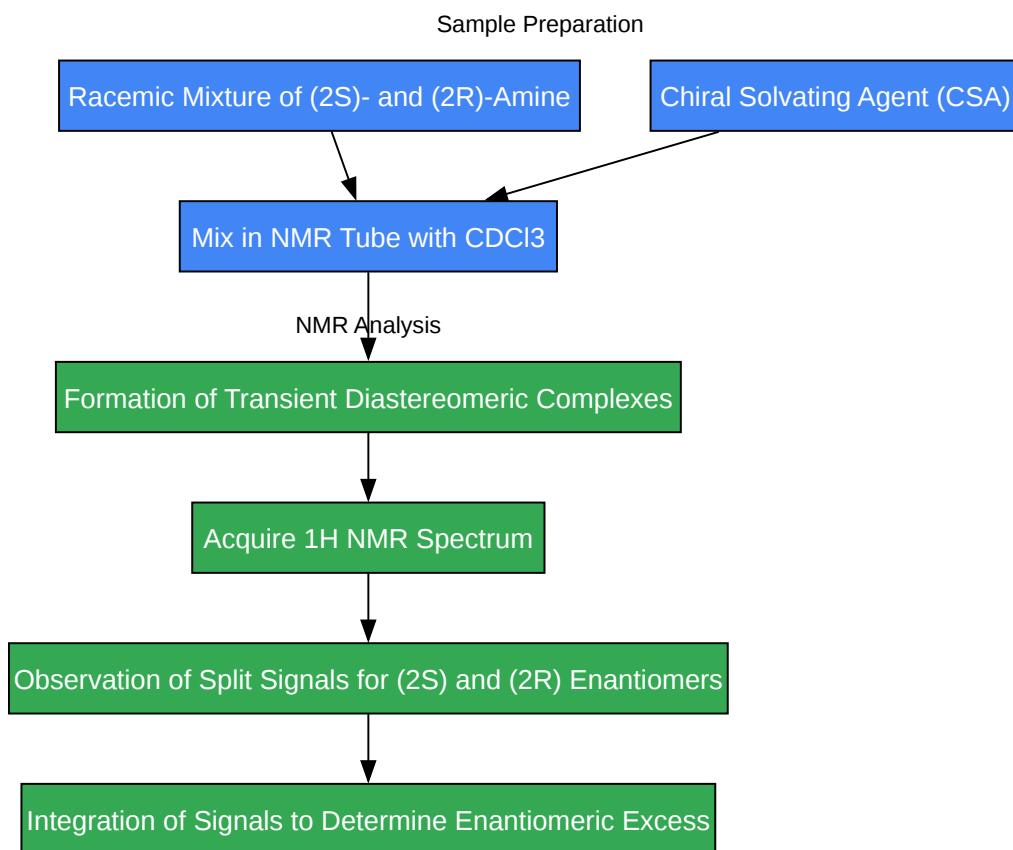
- Sample Preparation: Prepare a solution of the purified enantiomer (either (2S) or (2R)) in a suitable solvent that has minimal interference in the IR region of interest (e.g., CCl_4 or CS_2). The concentration should be optimized to obtain a good signal-to-noise ratio.
- Data Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer.
- Data for the Other Enantiomer: Repeat the measurement for the other enantiomer under identical conditions.

- Analysis: The VCD spectrum of the (2S)-enantiomer will be a mirror image of the VCD spectrum of the (2R)-enantiomer. The IR spectra will be identical.

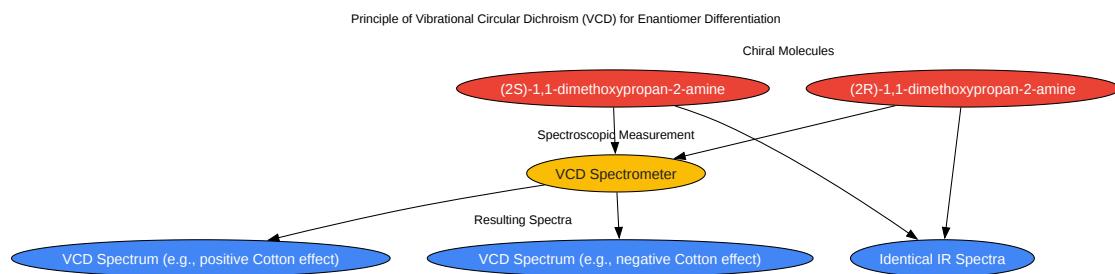
Visualizing the Workflow

The following diagrams illustrate the logical workflow for the chiral discrimination of (2S)- and (2R)-1,1-dimethoxypropan-2-amine.

Workflow for Chiral Discrimination using NMR with a Chiral Solvating Agent

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Caption: Workflow for Chiral Discrimination using NMR with a Chiral Solvating Agent.



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Caption: Principle of Vibrational Circular Dichroism (VCD) for Enantiomer Differentiation.

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